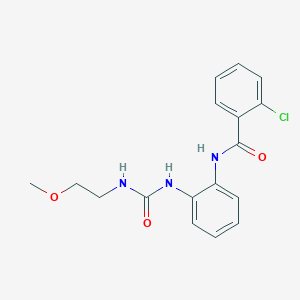

![molecular formula C13H17FN2O3 B2970829 4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine CAS No. 1000052-54-9](/img/structure/B2970829.png)

4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

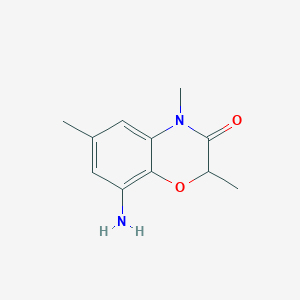

“4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine” is a chemical compound with the molecular formula C13H17FN2O3 and a molecular weight of 268.28 . It is a derivative of piperidine, which is a heterocyclic organic compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Applications De Recherche Scientifique

New Acentric Materials Construction

Research has demonstrated the utility of nitrophenol derivatives in constructing new acentric materials. For example, co-crystallization of 4-nitrophenol with aminopyridines resulted in adducts demonstrating potential as nonlinear optical materials due to their acentric space groups and significant hyperpolarizability. These materials exhibit organic salt compositions with intricate hydrogen-bonding patterns, which could suggest avenues for designing advanced optical devices or materials with specific electronic properties (Draguta et al., 2013).

Chemical Ratio, Z″ Values, and Polymorphism Exploration

Further research into N-methyl substituted aminopyridines and 4-nitrophenol adducts has shed light on unusual chemical ratios, Z″ values, and polymorphism. These adducts exhibit a delicate balance of noncovalent interactions, including CH···O hydrogen bonds and stacking interactions, which control their centrosymmetric packing. Such insights are crucial for understanding the crystalline behavior of complex molecular systems and could inform the design of new materials with tailored properties (Draguta et al., 2014).

Fluorescent Probes Development for Metal Ion Detection

The creation of fluorescent probes for detecting metal ions in aqueous media highlights another application. Compounds based on aminoethylpyridine have been designed for the selective sensing of Fe3+ and Hg2+, demonstrating the potential of nitrophenol derivatives in environmental monitoring and bioimaging. Such probes could be adapted for the detection and quantification of various metal ions, contributing to pollution control and the study of metal ion dynamics in biological systems (Singh et al., 2020).

Radical Scavenging Activity Analysis

The study of donor and acceptor groups on phenols, including nitrophenols, has provided valuable information on their radical scavenging activity. This research is pertinent for understanding the antioxidant properties of compounds, which is essential in pharmacology, food science, and materials science for designing molecules with enhanced stability and health benefits (Al‐Sehemi & Irfan, 2017).

Catalytic and Photocatalytic Applications

Nitrophenol derivatives have also been explored for their catalytic and photocatalytic applications, particularly in the degradation of environmental pollutants. For instance, the development of nanocones for the electrochemical detection and photodegradation of 4-Nitrophenol showcases the potential of these compounds in environmental remediation technologies (Chakraborty et al., 2021).

Propriétés

IUPAC Name |

4-[(2-fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O3/c1-15-6-4-10(5-7-15)9-19-13-3-2-11(16(17)18)8-12(13)14/h2-3,8,10H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYOEFJCLPBOGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C(C=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Fluoro-4-nitrophenoxy)methyl]-1-methylpiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2970749.png)

![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloro-ethanone](/img/structure/B2970751.png)

![2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970753.png)

![1-(2-((2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2970755.png)

![3-(4-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970758.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2970763.png)

![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970765.png)

![3-(1-(methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970768.png)